N-(4-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a sulfur-containing fused heterocyclic core. The structure features a 4-chlorophenylacetamide group linked via a sulfanyl bridge to a 3-(2-fluorophenyl)-substituted thienopyrimidinone scaffold.
Key structural attributes:
- 4-Chlorophenyl group: Enhances lipophilicity and membrane permeability.
- 2-Fluorophenyl substituent: Modulates electronic effects and steric interactions.
- Sulfanyl bridge: Facilitates conjugation and redox activity.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3O2S2/c21-12-5-7-13(8-6-12)23-17(26)11-29-20-24-15-9-10-28-18(15)19(27)25(20)16-4-2-1-3-14(16)22/h1-10H,11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSYPLJLHVLBIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Research indicates that this compound exhibits several biological activities through various mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. In vitro studies suggest that it may inhibit COX-2 with an IC50 value in the micromolar range, indicating moderate potency against inflammation-related pathways .
- Anticancer Activity : Preliminary studies have indicated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Antioxidant Properties : The compound displays antioxidant activity, which may contribute to its protective effects against oxidative stress in cells. This property is particularly relevant in the context of neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| COX-2 Inhibition | Moderate inhibition (IC50 ~ 10 μM) | |
| Cytotoxicity | Significant against MCF-7 cells | |
| Antioxidant Activity | Positive effect on oxidative stress |
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of the compound on MCF-7 and Hek293 cells using an MTT assay. Results indicated a dose-dependent decrease in cell viability, with IC50 values of approximately 15 μM for MCF-7 cells. This suggests significant potential for further development as an anticancer agent .
- Enzyme Interaction Study : Molecular docking simulations were conducted to predict the binding affinity of the compound to COX-2. The results indicated favorable interactions with key amino acid residues within the active site, supporting its role as a competitive inhibitor .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Thieno[3,2-d]pyrimidinone vs. Pyrido[2,3-d]pyrimidinone
- Target Compound: The thieno[3,2-d]pyrimidinone core () offers greater planarity and sulfur-mediated π-stacking compared to the pyrido[2,3-d]pyrimidinone analog ().
- Pyrido[2,3-d]pyrimidinone Derivative: Substitution with a pyridine ring () introduces nitrogen lone pairs, increasing hydrogen-bonding capacity but reducing lipophilicity.
Dihydropyrimidinone Derivatives
- N-(2,3-Dichlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide (): Melting Point: 230°C vs. unreported for the target compound. Bioactivity: Demonstrated antimicrobial activity due to dichlorophenyl and dihydropyrimidinone synergy .
Substituent Effects
Aryl Group Modifications
Sulfanyl vs. Oxygen/Nitrogen Bridges
- Sulfanyl Bridge (Target Compound): Enhances nucleophilicity and redox activity.
- Oxygen/Nitrogen Bridges (Not in evidence): Typically reduce reactivity but improve hydrolytic stability.
Physicochemical and Spectroscopic Properties
Melting Points and Solubility
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
